molecular formula C25H28O7 B1227013 Dorsmanin G

Dorsmanin G

Cat. No.: B1227013
M. Wt: 440.5 g/mol
InChI Key: GHPCQDAMKFOYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorsmanin G is a prenylated flavonoid compound isolated from the plant Dorstenia mannii, which belongs to the Moraceae family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dorsmanin G typically involves the prenylation of flavonoid precursors. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction is usually carried out under reflux conditions to facilitate the attachment of the prenyl group to the flavonoid core.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from Dorstenia mannii using solvents like methanol or ethanol. The plant material is subjected to maceration or Soxhlet extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Dorsmanin G undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavonoids.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Alkylated flavonoid derivatives.

Scientific Research Applications

Chemistry

In chemistry, Dorsmanin G is studied for its potential as a natural antioxidant. Its ability to scavenge free radicals makes it a candidate for use in preserving food and cosmetic products.

Biology

Biologically, this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has been tested for its efficacy in inhibiting the growth of microorganisms such as Candida albicans and Mycobacterium tuberculosis .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its antioxidant properties suggest it could be beneficial in treating diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry

Industrially, this compound can be used as a natural preservative in food and cosmetic products due to its antioxidant and antimicrobial properties.

Mechanism of Action

Dorsmanin G exerts its effects primarily through its interaction with cellular oxidative pathways. It scavenges free radicals, thereby reducing oxidative stress within cells. The compound also inhibits the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Dorsmanin A
  • Dorsmanin B
  • Dorsmanin C
  • Dorsmanin D
  • Dorsmanin E
  • Dorsmanin F
  • Dorsmanin I

Uniqueness

Compared to other similar compounds, Dorsmanin G is unique due to its specific prenylation pattern, which enhances its biological activity. This structural feature contributes to its higher efficacy as an antioxidant and antimicrobial agent compared to its analogs .

Properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

7-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C25H28O7/c1-12(2)5-7-14-23-15(10-20(32-23)25(3,4)30)22(29)21-18(28)11-19(31-24(14)21)13-6-8-16(26)17(27)9-13/h5-6,8-9,19-20,26-27,29-30H,7,10-11H2,1-4H3

InChI Key

GHPCQDAMKFOYPM-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C

Synonyms

dorsmanin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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